m-PEG49-acid

PROTAC Bioconjugation Chemical Synthesis

PROTAC linker length directly determines degradation efficiency (DC50). Substituting m-PEG49-acid with shorter PEG variants alters spatial reach and ternary complex stability-this is a non-conservative change. - **Exact monodisperse PEG49**: MW 2,218.63 g/mol, formula C100H200O51. - **Heterobifunctional design**: Methoxy (stealth) + carboxylic acid (amide conjugation). - **Critical for published protocol replication** and systematic linker SAR campaigns. Immediate availability for bioconjugation, PROTAC library synthesis, and nanoparticle surface engineering.

Molecular Formula C100H200O51
Molecular Weight 2218.6 g/mol
Cat. No. B7908599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG49-acid
Molecular FormulaC100H200O51
Molecular Weight2218.6 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C100H200O51/c1-103-4-5-105-8-9-107-12-13-109-16-17-111-20-21-113-24-25-115-28-29-117-32-33-119-36-37-121-40-41-123-44-45-125-48-49-127-52-53-129-56-57-131-60-61-133-64-65-135-68-69-137-72-73-139-76-77-141-80-81-143-84-85-145-88-89-147-92-93-149-96-97-151-99-98-150-95-94-148-91-90-146-87-86-144-83-82-142-79-78-140-75-74-138-71-70-136-67-66-134-63-62-132-59-58-130-55-54-128-51-50-126-47-46-124-43-42-122-39-38-120-35-34-118-31-30-116-27-26-114-23-22-112-19-18-110-15-14-108-11-10-106-7-6-104-3-2-100(101)102/h2-99H2,1H3,(H,101,102)
InChIKeyFNFXIMMLDJJHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG49-acid: Long-Chain Monodisperse PEG Linker


m-PEG49-acid (methoxy-polyethylene glycol 49-acid) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker with a molecular weight of 2,218.63 g/mol and the molecular formula C100H200O51 . It is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand and a target protein ligand to induce selective intracellular protein degradation via the ubiquitin-proteasome system [1]. The compound features a methoxy group at one terminus and a carboxylic acid at the other, providing a reactive handle for amide bond formation. As a monodisperse PEG, it offers a precisely defined chain length, which is critical for the rational design and optimization of bifunctional degraders [2].

1
Precise 49-unit PEG chain for PROTAC ternary complex geometry optimization
2
Heterobifunctional: methoxy terminus and reactive carboxylic acid for amide conjugation
3
Monodisperse, not polydisperse – supports batch-to-batch reproducibility in SAR studies

m-PEG49-acid: Non-interchangeable with Shorter PEGs


In PROTAC design, the linker is not an inert spacer but a 'conformational tuner' that dictates the formation and stability of the productive ternary complex between the target protein, PROTAC, and E3 ligase [1]. Simply substituting m-PEG49-acid with a shorter PEG variant (e.g., m-PEG4-acid, m-PEG8-acid) is not a conservative change; it alters the spatial reach and conformational flexibility of the final PROTAC molecule. Systematic studies on PROTAC linkers have demonstrated that linker length directly impacts target protein degradation efficiency, with changes in the number of PEG units leading to significant differences in cellular potency (e.g., DC50 values) [2]. Therefore, procuring the specific 49-unit PEG linker is essential for replicating published protocols or for systematic structure-activity relationship (SAR) studies where linker length is a precisely controlled variable, not an arbitrary choice [1].

This product
m-PEG49-acid (49 EG units)
Defined chain length for precise ternary complex tuning
Alternative
Shorter PEG linkers (e.g., PEG4, PEG8)
Different spatial reach – may shift ternary complex geometry and degradation efficiency
Linker length is a critical variable; published DC₅₀ values may not transfer. Substitution requires re-optimization of PROTAC degradation profiles.

m-PEG49-acid: Specifications & Evidence


Monodisperse Molecular Weight and High Purity

m-PEG49-acid is a monodisperse PEG with a defined molecular weight of 2,218.63 g/mol (formula C100H200O51), in contrast to polydisperse PEG mixtures which contain a distribution of chain lengths . This monodispersity ensures batch-to-batch consistency, a critical requirement for reliable SAR studies and scalable PROTAC production. Multiple commercial vendors specify a purity of ≥98% for this compound . While direct comparative purity data for specific alternatives is not available in the primary literature, this level of purity is a standard procurement benchmark for research-grade PEG linkers used in demanding applications like PROTAC synthesis.

Monodisperse Purity
Supplier specification
C₁₀₀H₂₀₀O₅₁
MW 2,218.63 g/mol
Purity ≥98%
Supports consistent stoichiometry and batch reproducibility in PROTAC synthesis
Vendor CoA specification; verify lot-specific certificate
PROTAC Bioconjugation Chemical Synthesis

Storage Stability and Logistics

The procurement of research chemicals is often influenced by storage requirements and stability. m-PEG49-acid is specified by multiple vendors to be stable as a powder for 3 years when stored at -20°C, and for 2 years at 4°C . For ease of handling, it is also reported to be stable for several days at ambient temperature during standard shipping, reducing the risk of degradation during transit [1]. This level of detailed stability data provides a clear logistical advantage for planning and budgeting over compounds with undefined or more stringent (e.g., -80°C only) storage requirements.

Storage Stability
Reported
-20°C / 3 years 4°C / 2 years Ambient / days (shipping)
Supports procurement planning and reduces cold-chain shipping risk
Based on vendor technical datasheet (InvivoChem)
Chemical Storage Logistics Stability

Linker Length and PROTAC Degradation Efficiency

While direct, head-to-head comparison data for m-PEG49-acid versus other PEG-acid linkers is not available in the public domain, class-level evidence from PROTAC research firmly establishes that PEG linker length is a critical determinant of degradation efficiency. A study by Michon et al. (2026) on Retro-2-based PROTACs demonstrated that GSPT1 degradation is dependent on the length of the flexible PEG chain linker [1]. The study tested a series of PROTACs with different PEG linker lengths and observed that the ability to degrade the target protein GSPT1 varied with the linker. This principle is supported by the broader understanding that linker length tunes the spatial distance between the E3 ligase and target protein binding sites, affecting ternary complex formation and subsequent ubiquitination [2]. This evidence underscores that the specific length of 49 PEG units in m-PEG49-acid is a design feature with predictable, important consequences for PROTAC activity.

Linker Length Impact
Class-level inference
PEG linker length directly influences GSPT1 degradation efficiency in PROTAC cellular assays (Michon et al. 2026)
Validates that 49-unit chain is a design variable, not an arbitrary choice
Generalizable principle; exact PEG49 degradation data for this scaffold not publicly reported
PROTAC Linker Optimization SAR

m-PEG49-acid: Primary Research Applications


PROTAC Synthesis and Linker Optimization

m-PEG49-acid is a direct building block for the synthesis of PROTACs. Its specific chain length (49 ethylene glycol units) is used to explore and optimize the spatial geometry required for the formation of a stable ternary complex between a target protein and an E3 ligase. Researchers use m-PEG49-acid in parallel synthesis campaigns to generate PROTAC libraries with varying linker lengths, as linker length is a key variable affecting degradation potency and selectivity [1]. The compound's carboxylic acid functionality allows for facile conjugation to amine-containing ligands via standard amide coupling chemistry.

Bioconjugation for Improved Pharmacokinetics

Beyond PROTACs, the m-PEG49-acid linker can be used for the PEGylation of peptides, proteins, or small molecules. The long PEG chain imparts increased hydrophilicity and can 'shield' a conjugated payload, reducing renal clearance and potentially improving pharmacokinetic properties such as circulation half-life [1]. The monodisperse nature of m-PEG49-acid ensures that each conjugated biomolecule has a precisely defined, uniform increase in hydrodynamic radius, which is critical for reproducibility in therapeutic development [2].

Nanocarrier and Surface Coating Functionalization

The heterobifunctional nature of m-PEG49-acid (methoxy on one end, acid on the other) makes it ideal for modifying the surface of nanoparticles, liposomes, or other solid supports. The methoxy group provides a 'stealth' corona that reduces non-specific protein adsorption and aggregation, while the carboxylic acid can be used to covalently anchor the PEG chain to the surface. The well-defined length of the 49-unit PEG chain allows for precise control over the thickness and properties of the resulting polymeric coating, a crucial factor in nanomedicine applications where surface characteristics dictate biodistribution and cellular uptake [2].

Application
Selection Property
Validation Focus
PROTAC linker optimization
Precise 49-unit PEG chain length
Ternary complex formation efficiency and target degradation
Bioconjugation / PEGylation research
Monodisperse hydrophilicity and shielding
Pharmacokinetic profile in research models
Nanocarrier surface modification
Heterobifunctional (mPEG / COOH)
Coating uniformity and non-specific adsorption control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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